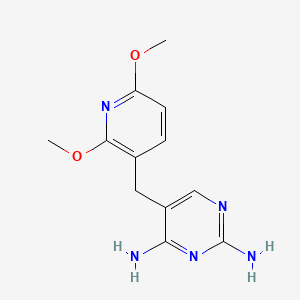
C.I. Acid Brown 75
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Acid Brown 75 is a synthetic dye belonging to the azo dye class, characterized by its brown color. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its excellent lightfastness and washfastness properties, making it a popular choice for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Acid Brown 75 involves the diazotization of 2,7-naphthalenedisulfonic acid, 4-amino-5-hydroxy-, followed by coupling with diazotized 2-amino-4,6-dinitrophenol, diazotized 4-nitrobenzenamine, and resorcinol. The reaction is carried out in an acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The dye is then purified through filtration, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions
C.I. Acid Brown 75 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group leads to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized products include quinones and other aromatic compounds.
Reduction: Reduction leads to the formation of aromatic amines.
Substitution: Substituted products vary depending on the electrophile used.
Scientific Research Applications
C.I. Acid Brown 75 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper products .
Mechanism of Action
The mechanism of action of C.I. Acid Brown 75 involves the formation of covalent bonds with the fibers of the fabric, resulting in permanent coloration. The dye molecules interact with the fabric through ionic and hydrogen bonding, ensuring strong adherence and resistance to washing and light .
Comparison with Similar Compounds
Similar Compounds
- C.I. Acid Brown 164
- C.I. Acid Brown 45
- C.I. Acid Brown 14
Uniqueness
C.I. Acid Brown 75 stands out due to its superior lightfastness and washfastness properties compared to other similar compounds. Its unique chemical structure allows for better interaction with fabric fibers, resulting in more durable and vibrant coloration .
Properties
CAS No. |
71799-74-1 |
|---|---|
Molecular Formula |
C28H17N9O16S2 |
Molecular Weight |
799.6 g/mol |
IUPAC Name |
4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C28H17N9O16S2/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43/h1-11,38-41H,(H,48,49,50)(H,51,52,53) |
InChI Key |
DLFQBOOBABMDKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



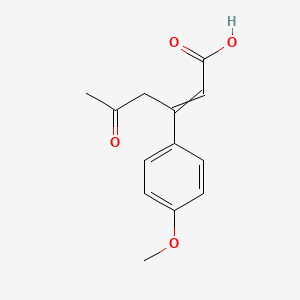
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)

![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)
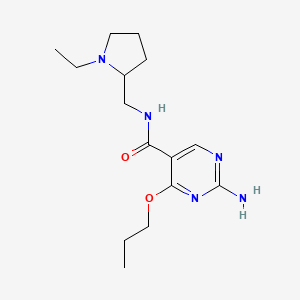
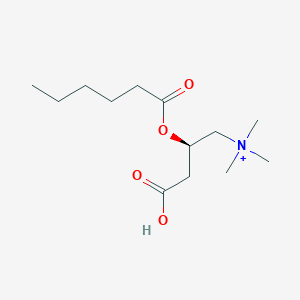
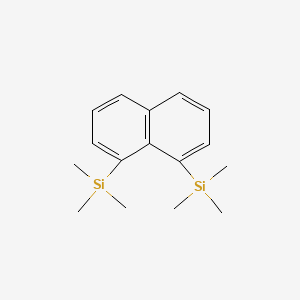
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
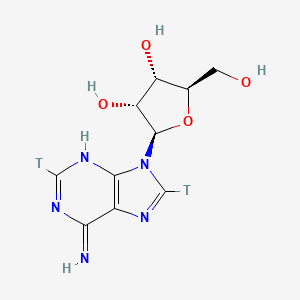
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
